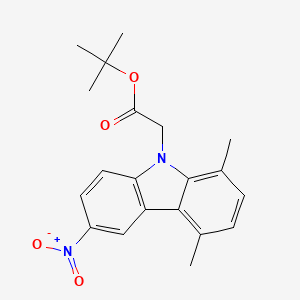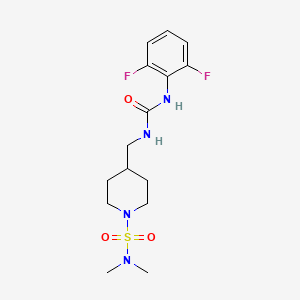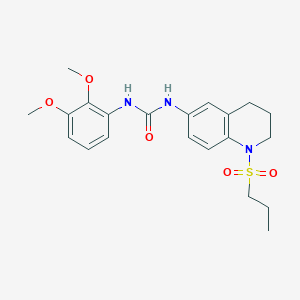
1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C21H27N3O5S and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Complexation and Ligand Capabilities
Macrocyclic bis(ureas), similar in functional groups to the compound , have been studied for their ability to act as ligands for anion complexation. These compounds form adducts with polar molecules and complex various anions, indicating their potential use in creating selective sensors or in separation processes for anions in solution (Kretschmer, Dittmann, & Beck, 2014).
Synthetic Intermediates in Organic Synthesis
Compounds with structural similarities to the tetrahydroquinoline moiety have been utilized as versatile intermediates in organic synthesis. For example, the synthesis of quino[1,2-c]quinazolines demonstrates the utility of similar compounds in preparing a wide variety of heterocyclic compounds, which could have potential applications in pharmaceuticals and materials science (Phillips & Castle, 1980).
Cyclization Reactions
Research into cyclization reactions, such as the Pummerer-type cyclization, highlights the synthetic utility of compounds bearing dimethoxyphenyl and tetrahydroquinoline components for constructing complex molecular architectures. This has implications in synthesizing bioactive molecules or natural product analogues (Saitoh et al., 2001).
Corrosion Inhibition
Sulfonylurea derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic environments, indicating potential industrial applications of similar compounds in protecting metals from corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Antiviral and Medicinal Chemistry
Research on tetrahydroquinazoline derivatives demonstrates their potential in medicinal chemistry, including the synthesis of compounds with antiviral activity. This underscores the relevance of structurally related compounds in the development of new therapeutic agents (Selvakumar et al., 2018).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-4-13-30(26,27)24-12-6-7-15-14-16(10-11-18(15)24)22-21(25)23-17-8-5-9-19(28-2)20(17)29-3/h5,8-11,14H,4,6-7,12-13H2,1-3H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXICHOFLWQBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

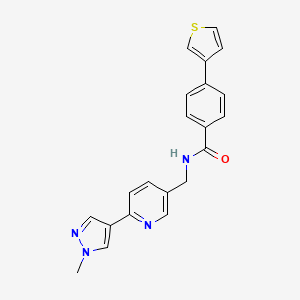
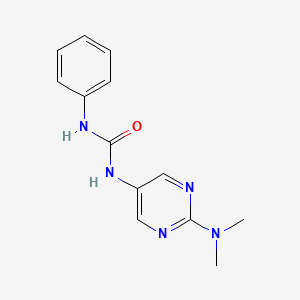
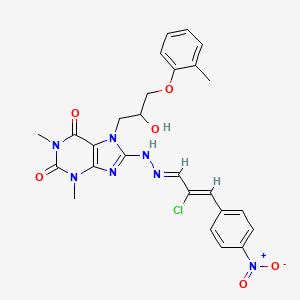
![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)
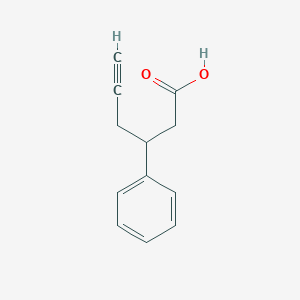
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

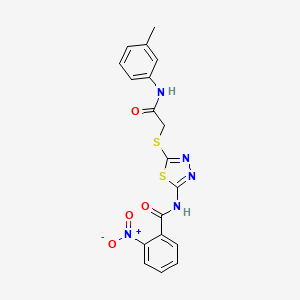
![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)
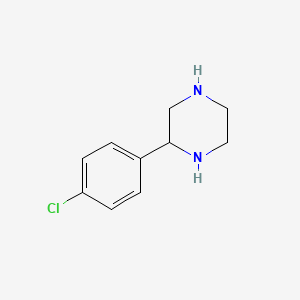

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)
